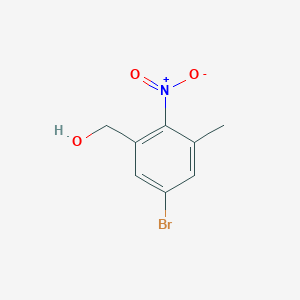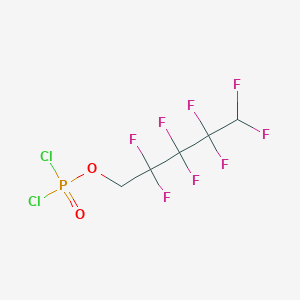
6-Chloro-2-iodonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-iodonicotinonitrile is an organic compound with the molecular formula C6H2ClIN2 It is a derivative of nicotinonitrile, characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-2-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 2-chloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-Chloro-2-iodonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
6-Chloro-2-iodonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
作用机制
The mechanism of action of 6-Chloro-2-iodonicotinonitrile in biological systems is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Chloronicotinonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodonicotinonitrile: Lacks the chlorine atom, which may affect its reactivity and selectivity in chemical reactions.
Uniqueness
6-Chloro-2-iodonicotinonitrile is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical transformations. This dual halogenation allows for versatile applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C6H2ClIN2 |
|---|---|
分子量 |
264.45 g/mol |
IUPAC 名称 |
6-chloro-2-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClIN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H |
InChI 键 |
CMSUDWKEHCQSHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1C#N)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)










![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)
